rac-(1R,2aS)-5,5-dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine hydrochloride
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Overview
Description
rac-(1R,2aS)-5,5-dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine hydrochloride is a complex organic compound with a fascinating structure, combining a hexahydroacenaphthylene backbone with an amine group and a hydrochloride salt. Its molecular formula is C14H23N·HCl. This compound showcases both steric complexity and chirality, making it a significant subject of study in both academic and industrial research contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route One: : A common synthetic approach involves starting with acenaphthene, undergoing hydrogenation to yield hexahydroacenaphthene. Subsequently, specific regioselective and stereoselective steps are employed to introduce the 1-amino group, often utilizing organometallic reagents such as lithium aluminum hydride (LiAlH4) for reduction.
Route Two: : Another synthetic route begins with the Diels-Alder reaction between cyclopentadiene and a dienophile such as acrolein to form a precursor, followed by functional group manipulations including hydroamination and reduction.
Industrial Production Methods:
For large-scale production, the preferred method is to optimize one of the aforementioned synthetic routes under controlled conditions that ensure high yield and purity. Industrial setups often employ continuous flow reactors to maintain stringent reaction conditions, minimize human error, and enhance scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound undergoes oxidation reactions, converting the amine group to imine or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reduction reactions can reverse some oxidation products back to amines, typically using sodium borohydride (NaBH4) or hydrogenation in the presence of palladium catalysts.
Substitution: : It undergoes nucleophilic substitution reactions where the hydrochloride can be replaced by other anionic species, forming new derivatives.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: : Sodium borohydride (NaBH4), palladium catalysts
Substitution: : Various anions depending on the desired derivative
Major Products:
Oxidation: : Imine, nitroso derivatives
Reduction: : Primary amine from imine or nitroso compounds
Substitution: : A wide range of substituted amine salts depending on the anions used
Scientific Research Applications
rac-(1R,2aS)-5,5-dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine hydrochloride holds great promise in numerous fields:
Chemistry: : It serves as a chiral building block in asymmetric synthesis, helping to construct complex molecules with high stereochemical fidelity.
Biology: : Investigations into its biological activity have revealed potential as a ligand in receptor binding studies, especially for neuroreceptors.
Medicine: : Ongoing research is exploring its role as a lead compound in drug discovery, particularly for treatments targeting central nervous system disorders.
Industry: : Its applications extend to the synthesis of novel materials, including polymers and advanced composites, where its unique structure imparts desirable mechanical and thermal properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules, such as proteins and nucleic acids. It binds to specific molecular targets, altering their conformation and function. This can modulate signaling pathways within cells, influencing processes like neurotransmission, enzyme activity, and gene expression. The precise mechanism often involves the amine group forming hydrogen bonds or participating in ionic interactions with the target sites.
Comparison with Similar Compounds
Comparing rac-(1R,2aS)-5,5-dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine hydrochloride to similar compounds like rac-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride highlights its unique structural features:
rac-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride: : While structurally similar, this compound lacks the additional ring system and the methyl groups, making it less sterically hindered and less conformationally complex.
rac-1-aminoindan hydrochloride: : This compound features a simpler indane structure without the extended acenaphthylene ring, affecting its binding properties and synthetic utility.
Properties
CAS No. |
2763583-65-7 |
---|---|
Molecular Formula |
C14H20ClN |
Molecular Weight |
237.8 |
Purity |
95 |
Origin of Product |
United States |
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